molecular formula C23H28N2O3 B6539267 2-(4-tert-butylphenoxy)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide CAS No. 1060247-69-9

2-(4-tert-butylphenoxy)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide

Cat. No. B6539267
CAS RN: 1060247-69-9
M. Wt: 380.5 g/mol
InChI Key: AZCMVFPQMPCRPO-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenoxy)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide, also known as CPA-4, is an organic compound that has been studied extensively due to its potential applications in various scientific fields. CPA-4 is a derivative of the acetamide group and is composed of a tert-butylphenoxy moiety, a cyclopropylcarbamoylmethyl phenyl group, and an acetamide group. CPA-4 has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been found to have potential anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, this compound has been studied as an inhibitor of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been studied for its potential applications in drug delivery, as the compound has been found to be able to bind to and transport drugs to specific targets in the body.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of polymers , suggesting that it may interact with biological macromolecules and potentially affect their function .

Pharmacokinetics

Its molecular weight (20727 g/mol ) suggests that it could be absorbed in the body. Its distribution, metabolism, and excretion would depend on various factors including its chemical structure, the presence of functional groups, and its interactions with various enzymes and transporters in the body.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes that can interact with it. For instance, certain enzymes may metabolize the compound, altering its structure and potentially its function .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-tert-butylphenoxy)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide in laboratory experiments include its low cost, ease of synthesis, and availability of various derivatives. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it useful for a variety of applications. The main limitation of this compound is that the exact mechanism of action is not yet fully understood.

Future Directions

The potential future directions for research on 2-(4-tert-butylphenoxy)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide include further investigation into its mechanism of action, development of new derivatives, and exploration of potential applications in drug delivery. Additionally, further research could be done to investigate the effects of this compound on various diseases and conditions, as well as its potential interactions with other receptors and enzymes in the body. Finally, further research could be done to explore the potential applications of this compound in other scientific fields.

Synthesis Methods

2-(4-tert-butylphenoxy)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide can be synthesized using a variety of methods, including direct synthesis, condensation, and Grignard reaction. Direct synthesis involves the reaction of an amine with an acid chloride, while condensation involves the reaction of a carboxylic acid with an amine. The Grignard reaction is a two-step process that involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alcohol, followed by the reaction of the alcohol with an acid chloride to form the desired product.

properties

IUPAC Name

2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-23(2,3)17-6-12-20(13-7-17)28-15-22(27)25-18-8-4-16(5-9-18)14-21(26)24-19-10-11-19/h4-9,12-13,19H,10-11,14-15H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCMVFPQMPCRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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